molecular formula C6H13NO4 B12791446 1,4-Dideoxy-1,4-imino-D-allitol CAS No. 117770-14-6

1,4-Dideoxy-1,4-imino-D-allitol

Cat. No.: B12791446
CAS No.: 117770-14-6
M. Wt: 163.17 g/mol
InChI Key: RVNSAAIWCWTCTJ-AZGQCCRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dideoxy-1,4-imino-D-allitol is a polyhydroxylated pyrrolidine, part of a class of compounds known as azasugars or iminosugars that function as potent glycosidase inhibitors . These compounds are of intense research interest due to their promising chemotherapeutic properties and their ability to interfere with carbohydrate-processing enzymes . Specifically, this compound is identified as a strong inhibitor of the enzymes β-glucosidase and β-galactosidase . Its structural resemblance to monosaccharides allows it to mimic the transition state of glycoside hydrolysis, leading to effective and competitive enzyme inhibition . Research into related 1,4-dideoxy-1,4-imino-hexitols has shown potential for targeting diseases such as diabetes, cancer, and viral infections, including AIDS, making this family of compounds a valuable tool for biochemical and pharmacological studies . The synthesis of this compound has been achieved through stereoselective approaches, including those utilizing ring-closing metathesis (RCM) as a key step, confirming its accessibility for research purposes . This product is intended for research applications only. It is not approved for use in humans, animals, or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117770-14-6

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6-/m0/s1

InChI Key

RVNSAAIWCWTCTJ-AZGQCCRYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)[C@H](CO)O)O)O

Canonical SMILES

C1C(C(C(N1)C(CO)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Dideoxy 1,4 Imino D Allitol and Its Derivatives

Retrosynthetic Strategies and Chiral Pool Approach

The "chiral pool" approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. This approach is particularly well-suited for the synthesis of complex molecules like iminosugars, as it allows for the transfer of existing stereochemistry into the target molecule, avoiding the need for complex and often low-yielding resolution steps.

A variety of common sugars have been employed as starting materials for the synthesis of 1,4-dideoxy-1,4-imino-D-allitol and related compounds. The inherent chirality of these precursors provides a convenient and efficient entry point into the desired stereochemical framework.

D-Allitol: The synthesis of this compound can be achieved from D-allitol itself. This approach leverages the existing stereochemistry of the starting material to construct the target iminosugar. researchgate.net

D-Gulonolactone: D-Gulonolactone has been successfully converted into this compound. lookchem.comrsc.org This transformation highlights the versatility of sugar lactones as precursors in iminosugar synthesis. lookchem.com A key strategy involves the treatment of a derivative of D-gulonolactone with hydroxylamine (B1172632) and methanesulfonyl chloride, followed by reduction and hydrolysis to yield the target compound. rsc.org

D-Ribose: D-Ribose is another valuable starting material. researchgate.net A divergent and stereoselective synthesis of this compound has been developed from D-ribose, showcasing the adaptability of this precursor. researchgate.net

D-Mannose: Syntheses starting from D-mannose have also been reported. nih.gov For instance, a D-mannose-derived aldehyde can be reacted with vinylmagnesium bromide to generate a key intermediate for the synthesis of related polyhydroxylated azepanes. nih.gov

The following table summarizes the use of different sugar precursors in the synthesis of this compound and its derivatives.

Starting MaterialTarget Compound(s)Key Synthetic Steps
D-GulonolactoneThis compound, 1,4-dideoxy-1,4-imino-D-ribitol, (2S,3R,4S)-3,4-dihydroxyprolineConversion of the lactone to a pyrrolidine (B122466) ring system. lookchem.com
D-RiboseThis compound, 1,4-dideoxy-1,4-imino-D-ribitol, and othersAddition of vinylmagnesium bromide to a benzylimine derivative, followed by N-allylation, RCM, and dihydroxylation. researchgate.net
D-MannosePolyhydroxylated azepanesAddition of vinyl Grignard reagent to a D-mannose-derived aldehyde. nih.gov

Both convergent and divergent strategies are employed in the synthesis of this compound and its analogs.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a variety of different target molecules. This is an efficient way to create a library of related compounds for biological screening. A divergent synthesis of L-sugars and L-iminosugars from D-sugars has been described, highlighting the power of this approach. nih.gov Similarly, a divergent synthesis of 1,4-dideoxy-1,4-imino-derivatives of D-allitol and D-ribitol has been achieved from D-ribose. researchgate.net This strategy allows for the creation of multiple iminosugar derivatives from a single, readily available starting material.

Key Stereoselective Transformations

The construction of the pyrrolidine ring and the introduction of multiple stereocenters with precise control are critical challenges in the synthesis of this compound. Several powerful stereoselective reactions have been instrumental in overcoming these challenges.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of the five-membered pyrrolidine ring in iminosugar synthesis. researchgate.netacs.orgorientjchem.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the intramolecular cyclization of a diene to form a cyclic olefin. acs.orgacs.orgbeilstein-journals.org

In the synthesis of this compound, a key diene intermediate is first prepared. beilstein-journals.org This diene is then subjected to RCM to form the pyrroline (B1223166) scaffold. beilstein-journals.org Subsequent functional group manipulations, such as dihydroxylation, lead to the final target molecule. researchgate.netbeilstein-journals.org The use of RCM allows for the efficient construction of the pyrrolidine core, often with good control over the stereochemistry of the newly formed ring. acs.orgacs.org

Grignard additions and allylation reactions are fundamental carbon-carbon bond-forming reactions that are widely used in organic synthesis. In the context of iminosugar synthesis, these reactions are often used to introduce key side chains with high stereocontrol. researchgate.netacs.orgorientjchem.org

For example, the addition of vinylmagnesium bromide to a protected glyceraldimine derivative is a key step in the synthesis of 1,4-dideoxy-1,4-imino-D-talitol. researchgate.net This reaction sets a crucial stereocenter that is carried through to the final product. researchgate.net Similarly, the stereoselective addition of a Grignard reagent to a lactamine derived from D-ribose has been used to synthesize this compound. researchgate.net The high stereoselectivity of these additions is often achieved by using chiral auxiliaries or by taking advantage of substrate control.

Asymmetric dihydroxylation is a powerful method for the stereoselective introduction of two hydroxyl groups across a double bond. This reaction, typically carried out using osmium tetroxide in the presence of a chiral ligand, is crucial for establishing the correct stereochemistry of the polyhydroxylated side chains of iminosugars. researchgate.netorientjchem.org

In the synthesis of this compound, the pyrroline intermediate formed via RCM is often subjected to asymmetric dihydroxylation to install the diol functionality with the desired stereochemistry. researchgate.netbeilstein-journals.org The choice of the chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine) determines the facial selectivity of the dihydroxylation, allowing for the synthesis of different diastereomers. nih.gov This reaction is a key step in controlling the final stereochemical outcome of the synthesis. nih.gov

Applications of N-Sulfinyl Imines and Glycosylamines

The synthesis of pyrrolidine iminosugars, including this compound, leverages chiral N-sulfinyl imines and glycosylamines as key intermediates to ensure stereocontrol. Chiral N-sulfinyl imines are particularly valuable in asymmetric synthesis. beilstein-journals.org They function by activating the imine for nucleophilic attack, where the chiral sulfinyl group directs the stereochemical outcome of the reaction, leading to a high degree of asymmetric induction. beilstein-journals.orgrsc.org This auxiliary group can be easily removed under acidic conditions after the desired stereocenter has been created. beilstein-journals.org

A prominent strategy for synthesizing this compound involves the use of an imine derived from (R)-2,3-O-isopropylidene-D-glyceraldehyde. beilstein-journals.orgresearchgate.net The synthesis proceeds through several key steps:

Imine Formation and Nucleophilic Addition: An N-benzyl imine is formed from (R)-2,3-O-isopropylidene-D-glyceraldehyde and subjected to a Grignard reaction with vinylmagnesium bromide. This addition creates a key chiral intermediate. beilstein-journals.orgresearchgate.net

Diene Formation: The nitrogen atom is subsequently allylated to form a diene, a crucial precursor for ring-closing metathesis (RCM). beilstein-journals.org

Ring-Closing Metathesis (RCM): The diene undergoes RCM using a Grubbs catalyst to construct the core pyrrolidine ring. beilstein-journals.org

Dihydroxylation: Stereoselective dihydroxylation of the resulting double bond, followed by deprotection, yields the final this compound. beilstein-journals.org

Similarly, N-tert-butanesulfinyl glycosylamines, which are derived from protected sugar hemiacetals, serve as stable and reactive intermediates. They act as equivalents of aldose imines and readily react with various carbon nucleophiles, providing a pathway to iminosugar-C-glycosides and related structures. researchgate.net

Synthesis from Protected Sugar Hemiacetals

A direct and effective synthesis of this compound can be achieved starting from protected sugar hemiacetals. One established method utilizes 2,3:5,6-di-O-isopropylidene-ß-D-gulofuranose as the starting material. hw.ac.ukrsc.org

The synthetic sequence is as follows:

The protected D-gulofuranose is treated with hydroxylamine. hw.ac.ukrsc.org

The resulting oxime is then reacted with methanesulfonyl chloride in pyridine, which leads to the formation of 4-O-methylsulphonyl-2,3:5,6-di-O-isopropylidene-D-gulononitrile. hw.ac.ukrsc.org

This intermediate undergoes reductive cyclization when treated with lithium aluminium hydride. hw.ac.ukrsc.org

The final step involves acid hydrolysis to remove the protecting groups, yielding this compound, which is isolated as its hydrochloride salt. hw.ac.ukrsc.org

A parallel reaction sequence starting from the corresponding L-mannonolactone can be used to produce the enantiomeric L-allitol derivative. hw.ac.ukrsc.org This methodology highlights the utility of readily available protected sugars in constructing complex iminosugar targets through a sequence of nitrile formation and reductive cyclization.

Derivatization Strategies for Structural Modification

Once the core pyrrolidine ring of this compound is synthesized, further derivatization allows for the fine-tuning of its biological properties. Key strategies include modification at the ring nitrogen (N-alkylation) and the carbon skeleton (C-alkylation).

N-Alkylation and its Synthetic Implications

N-alkylation of the pyrrolidine nitrogen is a common strategy to alter the potency and specificity of glycosidase inhibition. scispace.comnih.gov The introduction of different alkyl or arylalkyl groups can modify the molecule's interaction with the active site of target enzymes. For instance, studies on the L-enantiomer, 1,4-dideoxy-1,4-imino-L-allitol (DIA), demonstrated that N-alkylation significantly changes its inhibitory profile. scispace.comnih.gov While DIA itself is a moderate inhibitor of human liver α-D-mannosidases, its N-methylated derivative shows markedly decreased inhibition for most glycosidases. scispace.comnih.gov Conversely, N-benzylation can abolish most inhibitory activity while enhancing it for a specific enzyme like α-L-fucosidase. scispace.comnih.gov This illustrates that N-alkylation can be a powerful tool to develop more selective enzyme inhibitors. scispace.comnih.gov

The synthetic implications are significant, as N-alkylation can transform a broad-spectrum inhibitor into a highly specific one. This has been systematically explored for related iminosugars like 1,4-dideoxy-1,4-imino-D-mannitol (DIM), where a library of N-substituted derivatives (including alkyl, alkenyl, hydroxyalkyl, and aralkyl groups) was synthesized to evaluate their glycosidase inhibition profiles. rsc.org Generally, while N-substitution on DIM decreased α-mannosidase inhibition, some derivatives gained significant inhibitory activity against other glycosidases. rsc.org

Table 1: Effect of N-Alkylation on Glycosidase Inhibition of 1,4-Dideoxy-1,4-imino-L-allitol (DIA)
CompoundModificationEffect on α-D-Mannosidase InhibitionEffect on α-L-Fucosidase InhibitionReference
DIANone (H)Moderate InhibitionWeak Inhibition scispace.comnih.gov
N-Methyl-DIAMethylationMarkedly Decreased- scispace.comnih.gov
N-Benzyl-DIABenzylationEssentially AbolishedStronger Inhibition scispace.comnih.gov

Side Chain Modifications and C-Alkylation

Modification of the carbon skeleton, particularly through C-alkylation, is another key strategy for developing novel iminosugar derivatives. This is often achieved by introducing alkyl groups at the C-1 position (α to the nitrogen). For example, a series of α-1-C-alkylated derivatives of a related iminosugar, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), were synthesized and evaluated as oral α-glucosidase inhibitors. nih.gov The synthesis employed modern methodologies such as asymmetric allylic alkylation, ring-closing metathesis, and Negishi cross-coupling to introduce the alkyl chains. nih.gov The resulting α-1-C-butyl-LAB was found to be a potent inhibitor of several intestinal enzymes and strongly suppressed postprandial hyperglycemia in vivo, demonstrating the potential of this derivatization strategy. nih.gov

The foundational syntheses of the this compound core itself often incorporate methods that can be adapted for side-chain modification. The use of Grignard reagents to add vinyl groups or the allylation of the nitrogen atom, followed by RCM, builds the carbon framework. beilstein-journals.orgresearchgate.net These vinyl and allyl groups are precursors to the dihydroxylated side chains of the final product. By choosing different organometallic reagents or olefins for metathesis, the structure of these side chains can be systematically varied to explore structure-activity relationships.

Enzymatic Inhibition Profiles and Substrate Specificity of 1,4 Dideoxy 1,4 Imino D Allitol

Overview of Glycosidase Inhibition by Iminosugars

Iminosugars are a class of compounds that are analogues of monosaccharides where the oxygen atom in the ring has been substituted with a nitrogen atom. researchgate.netnih.gov This structural alteration allows them to function as potent and specific inhibitors of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. researchgate.netmagtech.com.cn The inhibitory activity of iminosugars stems from their ability to mimic the transition state of the natural substrate, thereby binding tightly to the active site of the glycosidase. nih.gov

The specificity of an iminosugar for a particular glycosidase is determined by several factors, including the stereochemistry of the hydroxyl groups, the ring structure, and any substitutions on the ring nitrogen. magtech.com.cnscispace.com Even minor changes in the chirality of a hydroxyl group can significantly alter the inhibitory profile of an iminosugar. scispace.com Similarly, N-alkylation can either decrease or in some cases, enhance the inhibitory activity and can even shift the specificity towards different glycosidases. scispace.comnih.gov

Due to their ability to modulate glycosidase activity, iminosugars have garnered significant interest for their potential therapeutic applications in a variety of diseases, including diabetes, viral infections, and lysosomal storage disorders. researchgate.netnih.gov For instance, certain iminosugars have been developed as drugs to manage type 2 diabetes by inhibiting α-glucosidases in the gut, which slows down carbohydrate digestion and reduces postprandial hyperglycemia. nih.govelsevierpure.comnih.gov

Specific Glycosidase Target Profiles

The inhibitory potential of 1,4-Dideoxy-1,4-imino-D-allitol and its analogues has been evaluated against a range of glycosidases. These studies have revealed a specific pattern of inhibition, highlighting its selectivity for certain enzymes while being a weak inhibitor for others.

This compound has been identified as a moderate inhibitor of human liver α-D-mannosidases. nih.gov Research on its analogue, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), has shown it to be a potent competitive inhibitor of α-mannosidases. rsc.orgnih.gov Specifically, DIM effectively inhibits jack bean α-mannosidase and also shows inhibitory activity against lysosomal α-mannosidase, albeit at higher concentrations. nih.gov The inhibition is competitive, suggesting it binds to the active site of the enzyme. nih.gov Furthermore, studies have indicated that DIM can inhibit glycoprotein (B1211001) processing mannosidase I and potentially mannosidase II. nih.gov The inhibitory effect is more pronounced at higher pH values, which suggests the unprotonated form of the iminosugar is more effective. nih.gov The open-chain analogue of swainsonine (B1682842), 1,4-dideoxy-1,4-imino-D-mannitol, was found to be a weaker competitive inhibitor of lysosomal alpha-mannosidase with a Ki value of 1.3 x 10⁻⁵ M. nih.gov

CompoundEnzyme SourceInhibition TypeKi ValueIC50
1,4-Dideoxy-1,4-imino-D-mannitol (DIM)Jack Bean α-mannosidaseCompetitive-25-50 ng/ml nih.gov
1,4-Dideoxy-1,4-imino-D-mannitol (DIM)Human Lysosomal α-mannosidaseCompetitive1.3 x 10⁻⁵ M nih.gov1-2 µg/ml nih.gov
1,4-Dideoxy-1,4-imino-L-allitol (DIA)Human Liver α-D-mannosidases--Moderately good inhibitor nih.gov

The synthetic amino sugar 1,4-dideoxy-1,4-imino-L-allitol (DIA) is a weak inhibitor of α-L-fucosidase. scispace.comnih.gov Interestingly, modification of the ring nitrogen of DIA can dramatically alter its inhibitory specificity. scispace.com While N-methylation of DIA decreases its already weak inhibition of α-L-fucosidase, N-benzylation significantly enhances the inhibition of this particular enzyme, while abolishing most of its other inhibitory activities. scispace.com This highlights the potential to create highly selective inhibitors through chemical modification. scispace.com

CompoundEnzyme SourceInhibition Level
1,4-Dideoxy-1,4-imino-L-allitol (DIA)Human Liver α-L-fucosidaseWeak inhibitor scispace.comnih.gov
N-Methyl-DIAHuman Liver α-L-fucosidaseDecreased inhibition scispace.com
N-Benzyl-DIAHuman Liver α-L-fucosidaseStronger inhibition scispace.com

1,4-Dideoxy-1,4-imino-L-allitol (DIA) has been shown to be a weak inhibitor of N-acetyl-beta-D-hexosaminidase. scispace.comnih.gov Unlike its effect on other glycosidases, methylation of the ring nitrogen of DIA does not markedly decrease the inhibition of N-acetyl-beta-D-hexosaminidase. scispace.com However, N-benzylation of DIA does lead to a marked decrease in the inhibition of this enzyme. scispace.com

CompoundEnzyme SourceInhibition Level
1,4-Dideoxy-1,4-imino-L-allitol (DIA)Human Liver N-acetyl-beta-D-hexosaminidaseWeak inhibitor scispace.comnih.gov
N-Methyl-DIAHuman Liver N-acetyl-beta-D-hexosaminidaseInhibition not markedly decreased scispace.com
N-Benzyl-DIAHuman Liver N-acetyl-beta-D-hexosaminidaseMarkedly decreased inhibition scispace.com

Similar to its effect on other glycosidases, 1,4-dideoxy-1,4-imino-L-allitol (DIA) is a weak inhibitor of beta-D-mannosidase. scispace.comnih.gov Both N-methylation and N-benzylation of DIA lead to a decrease in the inhibition of beta-D-mannosidase. scispace.com

CompoundEnzyme SourceInhibition Level
1,4-Dideoxy-1,4-imino-L-allitol (DIA)Human Liver beta-D-mannosidaseWeak inhibitor scispace.comnih.gov
N-Methyl-DIAHuman Liver beta-D-mannosidaseDecreased inhibition scispace.com
N-Benzyl-DIAHuman Liver beta-D-mannosidaseMarkedly decreased inhibition scispace.com

The inhibitory profile of this compound and its analogues demonstrates a degree of selectivity. For instance, the related compound 1,4-dideoxy-1,4-imino-D-glucitol is a potent inhibitor of α-D-glucosidase and a less potent inhibitor of β-D-glucosidase, while it acts as a non-competitive inhibitor of β-galactosidase. nih.gov This indicates that the stereochemistry of the iminosugar plays a crucial role in determining its target enzyme. The L-allitol derivative has been noted as a weak inhibitor of several glycosidases. nih.gov

Mechanistic Dissection of Enzyme Iminosugar Interactions

Proposed Mechanisms of Glycosidase Inhibition (Transition State Mimicry)

Iminosugars are potent glycosidase inhibitors because they are stable structural analogues of the transition state that occurs during enzyme-catalyzed hydrolysis of glycosidic bonds. ub.edu Retaining glycosidases, for instance, operate via a double displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. ub.edu This process proceeds through two transition states that possess significant oxocarbenium ion character, featuring a partial positive charge on the anomeric carbon and a flattening of the sugar ring. ub.eduvub.be

The inhibitory mechanism of 1,4-dideoxy-1,4-imino-D-allitol is founded on this principle of transition state mimicry. The pyrrolidine (B122466) ring of the iminosugar is structurally similar to the pyranose ring of a sugar substrate. Crucially, at physiological pH, the ring nitrogen atom can be protonated, acquiring a positive charge. This charged, five-membered ring effectively mimics the charge and geometry of the oxocarbenium ion-like transition state. vub.be This resemblance allows the iminosugar to be recognized by the active site and bind with an affinity that is often orders of magnitude greater than that of the actual substrate, leading to potent competitive inhibition.

Role of Iminosugar Stereochemistry and Chirality in Active Site Recognition

The synthesis of numerous stereoisomers of 1,4-dideoxy-1,4-imino-allitol, including its L-enantiomer and derivatives like D-talitol and D-gulitol, underscores the importance of chirality in targeting specific glycosidases. rsc.orghw.ac.uk Studies on the enantiomer, 1,4-dideoxy-1,4-imino-L-allitol (DIA), demonstrate this principle effectively. While DIA itself is a moderate inhibitor of human liver α-D-mannosidases, altering its structure by substituting the ring nitrogen (N-alkylation) profoundly changes its inhibitory profile. scispace.comresearchgate.net

N-methylation of DIA significantly reduces its inhibitory activity against most glycosidases, suggesting that the added methyl group creates steric hindrance or an unfavorable interaction within the active site. scispace.com Conversely, N-benzylation of DIA nearly eliminates its activity against most enzymes but markedly enhances its inhibition of α-L-fucosidase. scispace.com This remarkable shift highlights how the stereochemical presentation of a bulky substituent can create new, favorable interactions in the active site of one enzyme while disrupting binding in others, effectively "retargeting" the inhibitor. scispace.com The conformation of the five-membered pyrrolidine ring is also influenced by N-substitution, which in turn affects its inhibitory profile. researchgate.net

InhibitorTarget EnzymeEffect of N-Alkylation on Inhibition
N-Methyl-DIA α-D-MannosidasesMarkedly decreased
N-Methyl-DIA α-L-FucosidaseDecreased
N-Methyl-DIA β-D-MannosidaseDecreased
N-Benzoyl-DIA α-D-MannosidasesAbolished
N-Benzoyl-DIA α-L-FucosidaseEnhanced
N-Benzoyl-DIA β-D-MannosidaseMarkedly decreased

This table is based on data for 1,4-dideoxy-1,4-imino-L-allitol (DIA) from reference scispace.com.

Molecular Modeling and Computational Chemistry Approaches

To visualize and quantify the interactions between iminosugars and enzyme active sites, researchers employ a range of computational techniques. These methods provide insights that are often unattainable through experimental means alone.

Molecular docking is a computational method used to predict the preferred orientation of an inhibitor when bound to the active site of a target enzyme. nih.govtandfonline.com This technique models the interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and amino acid residues. For example, docking studies of related iminosugar derivatives in the active site of enzymes like E. coli glycogen (B147801) synthase have revealed specific hydrogen bonding patterns that anchor the inhibitor, mimicking the binding of the natural glucose moiety of the substrate. nih.gov Such studies can explain the basis of inhibitory potency and selectivity, guiding the design of more effective analogues. tandfonline.com

For a more accurate description of the electronic events during binding and catalysis, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are used. nih.gov In this approach, the inhibitor and the key amino acid residues in the enzyme's active site are treated with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. nih.govrsc.org QM/MM optimizations have been performed on complexes of α-mannosidases with related imino-D-lyxitols to refine the geometry of the bound state. nih.gov These calculations provide precise interatomic distances between the inhibitor's nitrogen, the catalytic zinc ion, and key aspartate residues, offering a detailed picture of the binding mode. nih.gov

MeasurementExample Finding from QM/MMSignificance
Interatomic Distance Distance between inhibitor N1 and catalytic Zn2+Quantifies a key electrostatic interaction in the active site.
Interatomic Distance Distance between inhibitor N1 and oxygen of a catalytic Asp residueIndicates the strength and geometry of a critical hydrogen bond.
Binding Energy Calculation of relative binding energies for different protonation statesHelps determine the most stable form of the inhibitor within the active site.

This table conceptualizes the type of data obtained from QM/MM studies as described in reference nih.gov.

A crucial aspect of iminosugar inhibition is the protonation state of the ring nitrogen within the enzyme's active site. nih.govnih.gov While it is often assumed that the nitrogen is protonated to mimic the transition state, this is not always the case. nih.gov The actual protonation state is a delicate balance influenced by the inhibitor's basicity (pKa), the pH of the enzymatic environment, and the specific arrangement of acidic and basic residues in the active site. nih.govnih.gov

Computational pKa calculations on enzyme-inhibitor complexes, often using QM/MM geometries, can predict the most likely protonation state. nih.govrsc.org For example, studies on related imino-D-lyxitols have shown that they may bind in a neutral form to Golgi α-mannosidase (which functions at pH ≈ 6.0) but in a protonated form to lysosomal α-mannosidase (which functions at pH ≈ 4.5). nih.govrsc.org For unsubstituted pyrrolidines like 1,4-dideoxy-1,4-imino-D-mannitol (DIM), a close analogue of the D-allitol compound, it has been suggested that both neutral and protonated forms could be biologically active. nih.gov Experimental techniques, such as using fluorescently tagged iminosugars or high-resolution X-ray crystallography, have confirmed that both protonated and unprotonated inhibitors can be found in enzyme active sites, challenging earlier, simpler models of inhibition. nih.govnih.govrsc.orgresearchgate.net

Active Site Characterization of Target Enzymes

The effectiveness of this compound and its analogues as inhibitors is intrinsically linked to the architecture of the active sites of their target enzymes. nih.govscispace.com Glycosidases that are inhibited by this class of compounds often share conserved features designed to recognize and process carbohydrate substrates.

Key targets include α-mannosidases, which are critical enzymes in the N-linked glycan processing pathway. nih.govrsc.org The active site of Golgi α-mannosidase II (GMII), for example, is a large cleft containing a catalytic zinc ion (Zn²⁺) that is essential for activity. nih.gov The active site is further characterized by the presence of key acidic residues, such as a triad (B1167595) of aspartate residues (e.g., Asp270, Asp340, Asp341 in Drosophila melanogaster GMII), which coordinate with the zinc ion and participate directly in catalysis and substrate binding. nih.govrsc.org

Another class of potential targets includes enzymes involved in glycogen metabolism, such as glycogen phosphorylase. nih.gov The active sites of these enzymes are highly conserved and possess subsites that accommodate the glucosyl units of glycogen. nih.gov Iminosugars can bind to the subsite normally occupied by the glucose residue that is being transferred, thereby competitively inhibiting the enzyme. nih.gov The ability of an iminosugar to inhibit a specific enzyme is therefore a direct function of how well its stereochemistry complements the arrangement of hydroxyl-binding residues and catalytic groups within that enzyme's active site.

Structure Activity Relationship Sar Elucidation for 1,4 Dideoxy 1,4 Imino D Allitol Analogues

Impact of N-Substitution on Inhibitory Potency and Specificity

The secondary amine of the 1,4-dideoxy-1,4-imino-D-allitol core is a critical feature for its inhibitory activity, as it is typically protonated at physiological pH, mimicking the charge of the oxocarbenium ion transition state during glycosidic bond cleavage. tandfonline.com However, substitution at this nitrogen atom (N-substitution) can dramatically alter both the potency and the specificity of inhibition. scispace.com

Generally, N-alkylation of iminosugars tends to decrease their inhibitory capacity. scispace.com For instance, the N-methylation of 1,4-dideoxy-1,4-imino-L-allitol (the L-enantiomer) significantly reduces its inhibitory effect on several human liver glycosidases, including α-D-mannosidases. nih.govnih.gov A similar trend is observed with the N-methylation of 1,5-dideoxy-1,5-imino-D-mannitol (1-deoxymannojirimycin), which diminishes its ability to inhibit α-D-mannosidases. scispace.com

However, this is not a universal rule, and the effect of N-substitution is highly dependent on the nature of the substituent and the target enzyme. A notable exception is the N-benzylation of 1,4-dideoxy-1,4-imino-L-allitol. While this modification abolishes most of its inhibitory activity, it paradoxically increases the inhibition of α-L-fucosidase. scispace.comnih.govnih.gov This was the first report demonstrating that N-substitution could shift the specificity of a glycosidase inhibitor. scispace.com

Systematic studies on the related compound 1,4-dideoxy-1,4-imino-D-mannitol (DIM) have shown that while N-substitution generally decreases α-mannosidase inhibition, certain derivatives gain significant inhibitory activity against other glycosidases. hud.ac.uknih.govhud.ac.ukelsevierpure.com This highlights that the aglycone-binding site of enzymes can be exploited by N-substituents to enhance or alter specificity. For example, in the pursuit of inhibitors for glycoprotein-processing α-glucosidases, it has been found that incorporating bicyclic ring systems like indole (B1671886) and naphthalene (B1677914) into N-substituents of a five-membered iminocyclitol core can lead to a more than 100-fold increase in activity. nih.gov

The length and nature of an N-alkyl chain are also crucial. For some iminosugars, longer N-alkyl chains can enhance potency and specificity for certain enzymes, such as in the case of N-alkylated 1-deoxynojirimycin (B1663644) derivatives targeting glucosylceramide synthase. researchgate.net Conversely, for other enzymes, even small N-alkyl groups can be detrimental to binding. nih.gov

CompoundN-SubstituentTarget EnzymeEffect on Inhibition
1,4-Dideoxy-1,4-imino-L-allitol -CH₃ (Methyl)Human liver α-D-mannosidasesMarkedly decreased
1,4-Dideoxy-1,4-imino-L-allitol -CH₃ (Methyl)N-acetyl-β-D-hexosaminidaseUnchanged or slightly affected
1,4-Dideoxy-1,4-imino-L-allitol -CH₂Ph (Benzyl)Most glycosidasesAbolished
1,4-Dideoxy-1,4-imino-L-allitol -CH₂Ph (Benzyl)α-L-fucosidaseIncreased
1,4-Dideoxy-1,4-imino-D-mannitol Various alkyl/arylα-MannosidaseDecreased
1,4-Dideoxy-1,4-imino-D-mannitol Various alkyl/arylOther glycosidasesGained significant inhibition

Influence of Hydroxyl Group Configuration and Number

The number and stereochemistry of the hydroxyl groups on the iminoallitol ring are fundamental determinants of inhibitory specificity. scispace.com These groups mimic the hydroxyls of the natural carbohydrate substrate, and their precise spatial arrangement is critical for recognition and binding within the enzyme's active site.

The D-allo configuration of this compound is distinct from other stereoisomers like the D-manno (as in 1,4-dideoxy-1,4-imino-D-mannitol) or D-gluco configurations. Each stereoisomer presents a unique inhibitory profile against a panel of glycosidases. For example, 1,4-dideoxy-1,4-imino-D-talitol is noted for its inhibitory effect on α-mannosidase. The inversion of a single chiral center can completely alter the specificity of the inhibitor. scispace.com

For instance, studies on D-allose have shown that an axial hydroxyl group at the C-3 position is crucial for its biological activity, whereas hydroxyl groups at other positions have less impact. mdpi.com This principle extends to iminoallitols, where the specific arrangement of hydroxyls dictates the enzyme-inhibitor interaction. The synthesis of various stereoisomers, such as the D-talitol, L-allitol, and D-gulitol derivatives of 1,4-dideoxy-1,4-imino-hexitols, has been crucial for exploring these structure-activity relationships. rsc.org

The inhibitory profile of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a five-membered ring iminosugar, is potently directed towards glycogen (B147801) phosphorylase. nih.govnih.gov However, modifications to its hydroxymethyl side chain can generate derivatives with selective activity against other enzymes, such as α-mannosidase. nih.gov This underscores that while the core hydroxyl configuration sets the primary target profile, modifications can fine-tune this specificity.

Role of Ring Structure and Conformation in Enzyme Binding

The five-membered pyrrolidine (B122466) ring of this compound provides a different conformational landscape compared to the more common six-membered piperidine-based iminosugars like 1-deoxynojirimycin. The flexibility of the five-membered ring is thought to contribute to its ability to inhibit a broader spectrum of glycosidases in some cases, as it can adopt various conformations to fit different active sites. nih.gov

NMR studies have revealed that the conformation of the pyrrolidine ring can be significantly influenced by N-substitution. researchgate.net In N-unsubstituted 1,4-dideoxy-1,4-imino-D-arabinitol, the ring conformation differs from its N-methyl and N-butyl derivatives. This conformational change, induced by the N-alkyl group, can directly impact how the inhibitor presents its hydroxyl groups to the enzyme's active site, thereby affecting binding affinity. researchgate.net

The binding of these inhibitors often depends on the protonation state of the ring nitrogen, which is influenced by the pH of the enzyme's environment and the pKa of the inhibitor. nih.govrsc.org The protonated amine forms a strong ionic interaction with a carboxylate residue (e.g., aspartate or glutamate) in the enzyme's active site, mimicking the charge of the transition state. nih.gov The conformation of the ring positions this charged nitrogen and the surrounding hydroxyl groups in a specific three-dimensional arrangement that ideally complements the active site for potent inhibition. Computational studies on imino-D-lyxitol derivatives, for example, have shown that the pyrrolidine ring may be preferred in a neutral form in Golgi α-mannosidase II but in a protonated form in lysosomal mannosidase, a difference that could be exploited for designing selective inhibitors. nih.govrsc.org

Comparison of SAR with Other Polyhydroxylated Alkaloids and Glycomimetics

The SAR of this compound and its analogues can be better understood when compared with other classes of polyhydroxylated alkaloids and glycomimetics.

Piperidines (e.g., 1-Deoxynojirimycin, DNJ): DNJ and its derivatives are six-membered ring iminosugars with a D-gluco configuration. nih.gov Like the iminoallitols, N-substitution on DNJ significantly impacts its activity. For example, N-butylation of DNJ leads to miglustat, an inhibitor of glucosylceramide synthase, while N-hydroxylethylation gives miglitol, an α-glucosidase inhibitor used for type 2 diabetes. nih.govmdpi.com This demonstrates a common principle where N-alkylation can drastically alter specificity. However, the more rigid chair conformation of the piperidine (B6355638) ring in DNJ contrasts with the more flexible envelope and twist conformations of the pyrrolidine ring in iminoallitols, leading to different enzyme selectivity profiles. nih.gov

Indolizidines (e.g., Swainsonine): Swainsonine (B1682842) is a bicyclic iminosugar known as a potent inhibitor of mannosidases. nih.gov Its rigid, fused-ring structure presents a distinct conformational profile compared to the monocyclic iminoallitols. The core pyrrolidine of swainsonine is 1,4-dideoxy-1,4-imino-D-mannitol (DIM). hud.ac.uknih.gov As with iminoallitol, N-substitution of the DIM core generally reduces α-mannosidase activity but can introduce inhibition against other glycosidases. hud.ac.uk

Pyrrolizidines (e.g., Australine): These are another class of bicyclic iminosugars. Comparative studies have shown that the inhibitory potency and spectrum are clearly influenced by the core structure (monocyclic vs. bicyclic). nih.gov For example, while 6-epi-castanospermine (B28555) (a D-manno configured indolizidine) is a much better α-mannosidase inhibitor than its monocyclic counterpart, 1-deoxymannojirimycin, other bicyclic derivatives may show a complete loss of activity compared to their monocyclic forms. nih.gov

This comparative analysis reveals that while general principles like the importance of hydroxyl stereochemistry and the modulating effect of N-substitution apply across different iminosugar families, the specific ring system (five-membered, six-membered, or bicyclic) provides a unique conformational template that is a primary determinant of inhibitory specificity. scispace.comnih.gov

Design Principles for Selective Inhibitors based on SAR

The accumulated SAR data provides a foundation for the rational design of selective glycosidase inhibitors based on the this compound scaffold. ub.edu

Exploiting the Aglycone Site via N-Substitution: The region of the enzyme active site that normally binds the rest of the carbohydrate chain or a non-sugar aglycone is often less conserved than the subsite that binds the monosaccharide unit. This provides a key opportunity for achieving selectivity. By attaching various N-substituents (alkyl, aryl, etc.) to the iminoallitol core, one can design inhibitors that make specific interactions with this aglycone site. nih.gov For example, introducing bulky, aromatic N-substituents has been shown to create highly potent and selective inhibitors of α-glucosidases. nih.gov

Fine-Tuning Hydroxyl Interactions: While the core hydroxyl configuration determines the primary enzyme target, subtle modifications can enhance selectivity. This could involve selective protection, deoxygenation, or fluorination at specific positions to disrupt binding to off-target enzymes while maintaining or improving affinity for the desired enzyme.

Conformational Locking and Scaffolding: The flexibility of the pyrrolidine ring can be a double-edged sword, leading to broad specificity. nih.gov A key design principle is to create more rigid analogues, such as bicyclic systems (pyrrolizidines or indolizidines) based on the iminoallitol stereochemistry. nih.gov This can "lock" the molecule into a conformation that is optimal for binding to a specific enzyme, thereby increasing both potency and selectivity.

Mechanism-Based and Transition-State Analogue Design: The design of inhibitors that more closely mimic the transition state of the enzymatic reaction is a powerful strategy. nih.govnih.gov For iminoallitols, this involves ensuring the ring nitrogen's pKa is optimal for protonation within the target enzyme's active site. Computational modeling can help predict the preferred protonation state and ring conformation of different analogues within the active sites of various enzymes, guiding the design of inhibitors with higher selectivity. nih.govrsc.org

By integrating these principles, researchers can move beyond simple screening and towards the knowledge-based design of novel this compound derivatives with tailored inhibitory profiles for specific therapeutic applications. nih.gov

Translational Research Potential and Applications in Chemical Biology

Exploration as Chemical Probes for Carbohydrate Metabolism Research

1,4-Dideoxy-1,4-imino-D-allitol and its analogs serve as valuable chemical probes for investigating the complex pathways of carbohydrate metabolism. Their ability to inhibit specific glycosidases allows researchers to dissect the roles of these enzymes in cellular processes. For instance, derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a related iminosugar, have been used to study the key enzymes of glycogen (B147801) metabolism, glycogen synthase (GS) and glycogen phosphorylase (GP). nih.govrsc.org These studies have revealed that subtle structural changes in the iminosugar can lead to highly diverse inhibitory potentials against enzymes with conserved catalytic sites. rsc.org This selectivity makes them powerful tools for modulating cellular glycogen levels and understanding the consequences of aberrant glycogen metabolism. nih.govrsc.org

The enantiomeric relationship between different iminosugars also provides a unique opportunity for probing enzyme stereospecificity. For example, while 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) is a potent inhibitor of glycogen phosphorylase, its enantiomer, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), exhibits distinct inhibitory profiles. researchgate.net This differential activity underscores the high degree of stereochemical recognition by target enzymes and allows for the fine-tuning of probes to investigate specific metabolic pathways.

Pre-clinical Assessment in Disease Models (Mechanistic Insights)

The inhibitory properties of this compound and related iminosugars have prompted their evaluation in various preclinical disease models, providing valuable mechanistic insights.

Lysosomal Storage Disorders (e.g., Alpha-Mannosidosis Phenocopy)

Iminosugars have been instrumental in creating chemical models of lysosomal storage disorders. By inhibiting specific lysosomal glycosidases, these compounds can induce a cellular state that mimics the biochemical defects seen in genetic lysosomal storage diseases. researchgate.net For example, 1,4-dideoxy-1,4-imino-L-allitol (DIA) has been shown to be a moderately effective inhibitor of human liver alpha-D-mannosidases. researchgate.net The use of such inhibitors allows for the study of the pathogenesis of diseases like alpha-mannosidosis in a controlled laboratory setting. ucl.ac.uk

Furthermore, the study of iminosugar inhibitors like 1,4-dideoxy-1,4-imino-D-mannitol (DIM) in cultured macrophages has provided insights into the catabolism of glycoproteins and the accumulation of high-mannose oligosaccharides, which are characteristic features of alpha-mannosidosis. nih.govnih.gov These studies have demonstrated that DIM can inhibit lysosomal alpha-mannosidase, leading to the accumulation of specific mannose-containing oligosaccharides. nih.gov This chemically induced phenocopy of the disease is a powerful tool for understanding the molecular mechanisms underlying lysosomal storage and for screening potential therapeutic agents. researchgate.netucl.ac.uk

Glycogen Metabolism Disorders

Given their inhibitory effects on glycogen phosphorylase and glycogen synthase, iminosugars like 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) have been investigated as potential therapeutic agents for disorders of glycogen metabolism. nih.govresearchgate.net An abnormal accumulation of glycogen is associated with several human diseases, making GS and GP attractive pharmacological targets. nih.govrsc.org Studies have shown that DAB and its derivatives can selectively inhibit these key enzymes, offering a potential new approach for treating such disorders. nih.govrsc.org The ability of these compounds to modulate cellular glycogen levels has been demonstrated in various experimental systems, highlighting their potential for therapeutic intervention. nih.gov

CompoundTarget Enzyme(s)Significance in Glycogen Metabolism Research
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)Glycogen Phosphorylase (GP), Glycogen Synthase (GS)Potent inhibitor used to study and modulate glycogen metabolism. nih.govrsc.orgnih.gov
DAB DerivativesGlycogen Phosphorylase (GP), Glycogen Synthase (GS)Exhibit diverse inhibitory potential, allowing for selective targeting of glycogen metabolizing enzymes. rsc.org

General Considerations for Antiviral, Antibacterial, and Antitumor Research

The biological activities of polyhydroxylated piperidines and pyrrolidines, the class of compounds to which this compound belongs, extend beyond metabolic disorders. researchgate.net Research has indicated their potential as antiviral, antibacterial, and antitumor agents. researchgate.net The mechanism of action in these contexts often relates to the inhibition of glycosidases that are crucial for the life cycle of pathogens or the proliferation of cancer cells. researchgate.net For instance, some iminosugars can interfere with the proper folding of viral glycoproteins, a process mediated by endoplasmic reticulum α-glucosidases, thereby inhibiting viral replication. researchgate.net Iminosugar derivatives have shown broad-spectrum antiviral activity against RNA viruses. wgtn.ac.nz The therapeutic potential of iminosugars in cancer is also an active area of research, with some compounds showing promise in inhibiting tumor growth. researchgate.net

Development of "Second-Generation" Iminosugar Inhibitors (e.g., Alpha-1-C-alkylated derivatives)

To improve the potency and selectivity of iminosugar inhibitors, researchers have focused on developing "second-generation" derivatives. A key strategy in this endeavor has been the synthesis of alpha-1-C-alkylated derivatives. These modifications can significantly enhance the inhibitory activity and modulate the specificity of the parent compound.

A notable example is the development of α-1-C-alkylated derivatives of 1,4-dideoxy-1,4-imino-L-arabinitol (LAB). One such derivative, α-1-C-butyl-LAB, has been shown to be a potent inhibitor of intestinal maltase and sucrase. elsevierpure.comnih.gov This compound demonstrated a significantly lower effective dose for suppressing postprandial hyperglycemia compared to the established drug miglitol. nih.gov Molecular docking studies suggest that these second-generation inhibitors can have different binding modes compared to first-generation drugs, potentially leading to improved efficacy and side-effect profiles. nih.gov

The synthesis of these derivatives often involves complex chemical strategies, including asymmetric allylic alkylation and ring-closing metathesis. elsevierpure.comnih.gov The exploration of various alkyl chain lengths and functionalities allows for the fine-tuning of the inhibitor's properties. For instance, α-1-C-alkyl DAB derivatives with aryl substituents have been designed and shown to have potent inhibitory effects on β-glucosidase and β-galactosidase. nih.gov This continuous development of novel iminosugar structures holds great promise for creating more effective and targeted therapies for a range of diseases.

Derivative ClassExample CompoundKey FeatureTherapeutic Target/Potential
α-1-C-alkylated LAB derivativesα-1-C-Butyl-LABPotent inhibition of intestinal α-glucosidases. elsevierpure.comnih.govPostprandial hyperglycemia. elsevierpure.comnih.gov
α-1-C-alkyl DAB derivatives with aryl substituentsBroussonetine W analoguesPotent inhibition of β-glucosidase and β-galactosidase. nih.govLysosomal storage disorders (e.g., Gaucher disease). nih.gov

Emerging Research Avenues and Methodological Advancements

Novel Synthetic Strategies for Accessing Structural Diversity

The generation of structurally diverse analogues of 1,4-Dideoxy-1,4-imino-D-allitol is crucial for exploring structure-activity relationships and developing potent, selective enzyme inhibitors. Researchers are moving beyond traditional synthetic routes to employ more efficient and stereoselective methodologies.

Key strategies include the use of readily available starting materials, such as D-ribose or (R)-2,3-O-isopropylidene glyceraldehyde, and the application of powerful chemical transformations. researchgate.net A prominent approach involves the addition of vinylmagnesium bromide to a protected glyceraldimine derivative, followed by N-allylation, ring-closing metathesis (RCM), and subsequent dihydroxylation to stereoselectively yield the desired imino-D-allitol core. researchgate.net This RCM methodology has also been successfully applied in the synthesis of related iminosugars like 1,4-dideoxy-1,4-imino-D-talitol and L-allitol derivatives. researchgate.net

Another versatile method starts from sugar lactones, illustrating the synthesis of this compound from D-gulonolactone. researchgate.net Furthermore, chemo-enzymatic strategies are being developed for the preparation of derivatives, showcasing the integration of biological and chemical techniques to achieve novel structures. researchgate.net The table below summarizes some of the key synthetic approaches that enable access to this compound and its stereoisomers.

Starting MaterialKey ReactionsTarget Compound(s)
(R)-2,3-O-isopropylidene glyceraldehydeVinylmagnesium bromide addition, N-allylation, Ring-Closing Metathesis (RCM), DihydroxylationThis compound researchgate.net
D-RiboseGrignard reagent addition on lactamineThis compound derivatives researchgate.net
D-GulonolactoneNot specifiedThis compound researchgate.net
Protected (S)-glyceraldimineVinylmagnesium bromide addition, RCM, Dihydroxylation1,4-Dideoxy-1,4-imino-D-talitol (analogue) researchgate.net

These advanced synthetic methods are critical for producing not only the parent compound but also a wide array of derivatives, such as N-alkylated or C-5 altered analogues, for further biological evaluation. beilstein-journals.orgnih.gov

High-Throughput Screening and Lead Optimization Methodologies

Following the successful synthesis of diverse iminosugar libraries, high-throughput screening (HTS) methodologies are essential for rapidly identifying promising lead compounds. While specific HTS campaigns for this compound are not extensively detailed in the provided literature, the general principles applied to other iminosugars are relevant. These campaigns typically involve screening compound libraries against a panel of target enzymes, such as various glycosidases, to identify potent and selective inhibitors.

Once initial hits are identified, lead optimization becomes the focus. This process involves a systematic modification of the lead compound's structure to enhance its therapeutic properties. For iminosugars, this often entails:

N-substitution: The addition of various alkyl or arylalkyl groups to the ring nitrogen can significantly alter potency and selectivity. beilstein-journals.orgrsc.org For example, while N-substitution of the related 1,4-dideoxy-1,4-imino-D-mannitol (DIM) decreased its primary α-mannosidase inhibitory activity, some derivatives gained significant inhibitory action against other glycosidases. rsc.org

Modification of Hydroxyl Groups: Altering the stereochemistry or removing specific hydroxyl groups can fine-tune the inhibitor's interaction with the target enzyme's active site. beilstein-journals.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles.

This iterative cycle of design, synthesis, and biological testing is fundamental to transforming a preliminary hit into a viable drug candidate. The development of N-substituted imino-D-lyxitols as inhibitors of Golgi α-mannosidase II, for instance, demonstrates how modifying the N-substituent can modulate both the inhibition constant (Ki) and the selectivity index (SI). beilstein-journals.orgrsc.org

Advanced Spectroscopic Characterization for Conformational and Binding Analysis (e.g., NMR, Mass Spectrometry)

Detailed structural and conformational analysis is paramount to understanding how this compound and its derivatives interact with their biological targets. Advanced spectroscopic techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for this analysis. 1H and 13C NMR are routinely used to confirm the chemical structure and stereochemistry of newly synthesized compounds. researchgate.net More advanced NMR techniques provide deeper insights into the three-dimensional structure of these molecules in solution. For instance, detailed NMR analysis has been employed to study the complex equilibria of borylated pyrrolidine (B122466) iminosugars, revealing information about mutarotation and borarotation processes. researchgate.net Conformational analysis, such as determining the preferred puckering of the pyrrolidine ring (e.g., E1 or 2E conformations), is crucial as it dictates how the inhibitor fits into an enzyme's active site. researchgate.netnih.gov

Mass Spectrometry (MS) is another critical tool, primarily used for determining the molecular weight of the compounds and confirming their elemental composition through high-resolution mass spectrometry (HRMS). It is a standard method for characterizing newly synthesized iminosugar derivatives. researchgate.net

Together, these techniques provide a comprehensive picture of the inhibitor's chemical identity and conformational preferences, which is essential information for interpreting binding data and guiding further design efforts.

Integrated Computational and Experimental Approaches for Rational Design

The rational design of potent and selective inhibitors increasingly relies on the synergy between computational modeling and experimental validation. This integrated approach allows for a more targeted and efficient exploration of the chemical space, moving beyond traditional trial-and-error methods.

Computational methods employed in the study of iminosugars include:

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to a target enzyme, helping to visualize key interactions in the active site. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid calculations provide a more accurate description of the electronic structure and energetics of the enzyme-inhibitor complex, particularly the interactions within the active site. nih.gov

pKa Calculations: The protonation state of both the iminosugar's nitrogen and the enzyme's active site residues is critical for binding and catalysis. rsc.org Calculations can predict these pKa values, revealing that an inhibitor may bind in a neutral form to one enzyme (e.g., Golgi mannosidase) and a protonated form to another (e.g., lysosomal mannosidase), a key factor in determining selectivity. rsc.orgnih.gov

These computational predictions are then used to guide the synthesis of new derivatives. For example, modeling might suggest that adding a specific N-substituent will form a favorable interaction with a hydrophobic pocket in the target enzyme. This hypothesis is then tested experimentally by synthesizing the proposed compound and evaluating its inhibitory activity. This iterative cycle of prediction and experimentation has proven effective in developing inhibitors with improved potency and selectivity. rsc.orgnih.gov

Investigation of Iminosugar Transport Mechanisms

For an iminosugar to be therapeutically effective, it must reach its subcellular target, which may be in the endoplasmic reticulum (ER), lysosomes, or cytoplasm. oup.com Therefore, understanding how these compounds cross cell membranes and accumulate in specific organelles is a critical area of research.

Iminosugars, due to their structural similarity to monosaccharides, can often take advantage of existing carbohydrate transport mechanisms to enter cells. mdpi.com This generally results in efficient cellular uptake. mdpi.com However, the specific transporters involved and the efficiency of transport can vary depending on the iminosugar's structure and the cell type.

Studies on N-alkylated iminosugars have revealed more complex transport dynamics. The entry of some N-alkyl-deoxynojirimycin (DNJ) analogues across the plasma membrane is rapid and appears to occur via a flip-flop mechanism rather than facilitated transport. oup.com However, maintaining effective concentrations within certain organelles, like the ER, can be challenging. The concentration of N-alkylated DNJ required to inhibit ER-resident α-glucosidases in cells can be thousands of times greater than the in vitro inhibition constant, suggesting that these compounds may be actively transported out of the ER lumen by efflux pumps, similar to P-glycoprotein. oup.com

Elucidating these transport mechanisms is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of iminosugar-based drugs, ensuring that sufficient concentrations of the active compound are achieved and maintained at the site of action.

Q & A

Basic: What are the primary synthetic strategies for 1,4-dideoxy-1,4-imino-D-allitol, and how do they ensure stereochemical control?

The synthesis of this compound often employs Grignard reactions and ring-closing metathesis (RCM) to establish stereochemistry. For example, Rao et al. utilized (R)-2,3-O-isopropylidene-D-glyceraldehyde as a starting material, followed by sequential benzylamine treatment, vinylmagnesium bromide addition, and Boc protection to generate a diene intermediate. RCM with a Grubbs catalyst (1st-generation) formed the pyrrolidine core, and stereoselective dihydroxylation with OsO₄/NMO yielded the final product with precise stereochemistry . Alternative routes from D-gulonolactone via lactone intermediates also demonstrate stereochemical fidelity, emphasizing the importance of protecting group strategies and catalytic conditions .

Basic: How is this compound identified in natural sources, and what analytical methods validate its presence?

The compound has been isolated from mulberry leaves (Morus spp.) using hyphenated LC-MS techniques. Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC) enhances detection sensitivity. High-resolution TOF-MS and tandem MS/MS fragmentation patterns (e.g., m/z adducts and product ions) are critical for structural elucidation, alongside comparison with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.